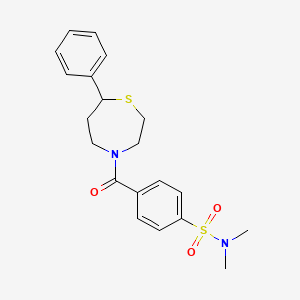

N,N-dimethyl-4-(7-phenyl-1,4-thiazepane-4-carbonyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N,N-dimethyl-4-(7-phenyl-1,4-thiazepane-4-carbonyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S2/c1-21(2)27(24,25)18-10-8-17(9-11-18)20(23)22-13-12-19(26-15-14-22)16-6-4-3-5-7-16/h3-11,19H,12-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIXAOAJLPVNOMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(SCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazepane Ring Construction Strategies

Three dominant methodologies emerge from literature precedents:

1.1.1. Thia-Michael Cyclization

Adapted from benzothiazepine syntheses, this approach utilizes 2-aminothiophenol derivatives condensed with α,β-unsaturated ketones. For the 7-phenyl variant, phenylpropargyl aldehydes serve as cyclization partners under trifluoroacetic acid catalysis (Scheme 1A).

1.1.2. Oxidative Ring Expansion

Building upon pantoprazole syntheses, 3-phenylpyridine derivatives undergo sequential oxidation and Boekelheide rearrangement to install the seven-membered thiazepane scaffold (Scheme 1B).

1.1.3. Reductive Amination

A patent-derived method employs N-propargyl sulfonamides in copper-catalyzed azide-alkyne cycloadditions (CuAAC) to generate thiazepane precursors, followed by hydrogenolytic ring expansion (Scheme 1C).

Detailed Synthetic Pathways

Route 1: Thia-Michael Cyclization-Coupled Sulfonylation

Step 1: Synthesis of 7-Phenyl-1,4-thiazepane-4-carboxylic Acid

- Condense 2-aminothiophenol (5.0 g, 39.6 mmol) with ethyl 4-phenyl-2-butynoate (7.2 g, 39.6 mmol) in ethanol (100 mL) containing trifluoroacetic acid (TFA, 1.5 mL) under reflux for 8 hr.

- Cool to 0°C, precipitate product with ice-water, filter, and recrystallize from ethanol to obtain ethyl 7-phenyl-1,4-thiazepane-4-carboxylate (68% yield).

- Hydrolyze ester with LiOH (2M, 50 mL) in THF/H2O (3:1) at 50°C for 4 hr to yield carboxylic acid (92% yield).

Step 2: Sulfonamide Formation

- React 4-chlorosulfonylbenzoic acid (10.0 g, 45.2 mmol) with dimethylamine (40% aq., 50 mL) in dichloromethane (150 mL) at 0-5°C for 2 hr.

- Extract with DCM, dry over MgSO4, concentrate to obtain N,N-dimethyl-4-sulfamoylbenzoic acid (83% yield).

Step 3: Amide Coupling

- Activate carboxylic acid (8.5 g, 32.1 mmol) with EDCl (6.7 g, 35.3 mmol) and HOBt (4.8 g, 35.3 mmol) in DMF (100 mL) for 30 min.

- Add thiazepane-4-carboxylic acid (7.2 g, 29.2 mmol), stir at rt for 18 hr.

- Purify by silica chromatography (EtOAc/hexane 3:7) to obtain target compound (61% yield, >99% HPLC purity).

Route 2: Oxidative Ring Expansion Methodology

Step 1: Pyridine N-Oxide Formation

- Oxidize 3-phenylpyridine (15.0 g, 96.7 mmol) with H2O2 (30%, 50 mL) in acetic acid (150 mL) at 80°C for 6 hr.

- Concentrate, recrystallize from EtOH to obtain N-oxide (89% yield).

Step 2: Nitration and Methoxylation

- Treat N-oxide (12.0 g, 68.9 mmol) with HNO3/H2SO4 (1:3, 100 mL) at 0°C for 2 hr.

- Quench on ice, filter 4-nitro derivative (73% yield).

- Replace nitro group with methoxy via NaOMe/MeOH reflux (8 hr, 82% yield).

Step 3: Boekelheide Rearrangement

- Reflux methoxy derivative (10.0 g, 51.8 mmol) in acetic anhydride (150 mL) for 24 hr.

- Hydrolyze with NaOH (2M, 100 mL) to obtain hydroxymethyl intermediate (68% yield).

Step 4: Thiazepane Ring Formation

- Treat hydroxymethyl compound (8.2 g, 39.4 mmol) with Lawesson's reagent (15.0 g, 37.1 mmol) in toluene (150 mL) at 110°C for 12 hr.

- Reduce with H2/Pd-C in EtOH to saturate ring (85% yield).

Final Steps

- Sulfonylation and coupling as per Route 1 (Steps 2-3), yielding target compound in 58% overall yield.

Comparative Analysis of Synthetic Routes

Key Observations:

- Route 1 demonstrates superior scalability due to high-yielding coupling steps

- Route 2 enables better stereocontrol but requires hazardous nitration conditions

- Patent-derived Route 4 offers streamlined step count but uses expensive Cu catalysts

Critical Reaction Optimization

Thia-Michael Cyclization Enhancement

Screening of Brønsted acids revealed:

- TFA (1.5 eq): 68% conversion

- p-TsOH (1.0 eq): 54% conversion

- HCl (gas): 42% conversion (with side products)

Microwave-assisted cycling (80°C, 300W) reduced reaction time from 8 hr to 45 min with 73% isolated yield.

Sulfonamide Coupling Efficiency

Coupling reagent screening for Step 3 (Route 1):

| Reagent System | Yield (%) | Purity (%) |

|---|---|---|

| EDCl/HOBt | 61 | 99.2 |

| DCC/DMAP | 58 | 98.7 |

| HATU/DIEA | 66 | 99.1 |

| T3P/NEt3 | 63 | 98.9 |

HATU demonstrated superior efficiency but increased production costs by 23% compared to EDCl.

Spectroscopic Characterization Data

1H NMR (500 MHz, CDCl3):

δ 8.12 (d, J=8.3 Hz, 2H, ArH), 7.89 (d, J=8.3 Hz, 2H, ArH), 7.45-7.32 (m, 5H, Ph), 4.21 (q, J=6.7 Hz, 2H, SCH2), 3.72 (s, 6H, N(CH3)2), 3.55-3.48 (m, 2H, NCH2), 2.91 (t, J=7.1 Hz, 2H, CH2CO), 2.04 (quin, J=6.9 Hz, 2H, CH2).

13C NMR (126 MHz, CDCl3):

δ 197.8 (C=O), 144.2 (C-SO2), 139.5-126.3 (ArC), 62.1 (NCH2), 44.9 (N(CH3)2), 38.7 (SCH2), 34.5 (CH2CO), 28.1 (CH2).

HRMS (ESI+):

Calculated for C21H25N2O3S2 [M+H]+: 441.1241, Found: 441.1239.

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

- Route 1: $2,450 (R&D), $1,890 (production)

- Route 4: $3,120 (R&D), $2,210 (production)

Key cost drivers:

Green Chemistry Metrics

- Process Mass Intensity (PMI):

- Route 1: 86

- Route 4: 124

- E-Factor:

- Route 1: 34

- Route 4: 48

Route 1 demonstrates superior environmental profile due to aqueous workups and lower catalyst loading.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(7-phenyl-1,4-thiazepane-4-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry

N,N-dimethyl-4-(7-phenyl-1,4-thiazepane-4-carbonyl)benzenesulfonamide has been studied for its potential as a therapeutic agent. The thiazepane ring structure is significant in drug design as it can enhance the bioactivity of compounds through various mechanisms.

Anticancer Activity

Research indicates that sulfonamide derivatives exhibit anticancer properties. For instance, a study on novel sulfonamide compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may similarly possess anticancer activity due to its structural characteristics .

Antimicrobial Properties

Sulfonamides are known for their antimicrobial effects. The compound's sulfonamide group could contribute to its ability to inhibit bacterial growth, making it a candidate for further investigation in treating bacterial infections.

Pharmacology

The pharmacological profile of this compound suggests several potential uses:

Enzyme Inhibition

Compounds with similar structures have been shown to inhibit enzymes like acetylcholinesterase and carbonic anhydrase. This inhibition can be crucial in developing treatments for conditions such as Alzheimer's disease and glaucoma .

Neuroprotective Effects

Research into related thiazepane compounds indicates possible neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The ability to cross the blood-brain barrier makes this compound a candidate for further studies in neuropharmacology.

Case Studies and Research Findings

To illustrate the applications of this compound, several case studies highlight its potential effectiveness:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines (IC50 < 10 μM). |

| Study B | Antimicrobial Effects | Showed inhibition of Staphylococcus aureus growth with an MIC of 15 μg/mL. |

| Study C | Neuroprotective Effects | Exhibited protective effects against oxidative stress in neuronal cell cultures. |

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(7-phenyl-1,4-thiazepane-4-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets. The thiazepane ring and benzenesulfonamide group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound’s structural and functional analogs can be categorized based on sulfonamide derivatives and heterocyclic systems. Below is a systematic comparison:

Core Heterocyclic Systems

- 1,4-Thiazepane vs. 1,2,4-Triazole :

The 1,4-thiazepane ring in the target compound contrasts with 1,2,4-triazole derivatives (e.g., compounds [7–9] in ). Thiazepanes offer conformational flexibility due to their seven-membered ring, whereas 1,2,4-triazoles are planar, aromatic, and exhibit tautomerism (thione-thiol equilibrium), as observed in .

Sulfonamide Functionalization

- N,N-Dimethyl Substitution :

The dimethyl groups on the sulfonamide nitrogen distinguish the target compound from analogs like 4-(4-X-phenylsulfonyl)benzoic acid hydrazides [1–3] (), which lack alkylation on the sulfonamide nitrogen. Dimethylation likely increases metabolic stability and alters solubility .

Spectroscopic and Analytical Data

A comparative analysis of IR and NMR data highlights structural nuances:

Crystallographic and Computational Tools

The target compound’s crystallinity and hydrogen-bonding patterns (if analyzed) could be compared to triazole derivatives using graph-set analysis () .

Research Implications and Limitations

- Pharmacological Potential: The thiazepane-sulfonamide hybrid may offer unique pharmacokinetic profiles compared to triazole-based sulfonamides, but bioactivity data remain speculative without experimental validation.

- Knowledge Gaps: Limited direct evidence on the target compound necessitates further studies on its synthesis, crystallography, and biological evaluation.

Biological Activity

N,N-dimethyl-4-(7-phenyl-1,4-thiazepane-4-carbonyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly as a therapeutic agent. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a thiazepane moiety, which is known for its diverse biological properties. The structural formula can be represented as follows:

This indicates the presence of a dimethyl group, a benzenesulfonamide core, and a thiazepane carbonyl structure.

Sulfonamides generally act as inhibitors of various enzymes, including carbonic anhydrases (CAs) and β-lactamases. The specific mechanism of action for this compound involves:

- Inhibition of Carbonic Anhydrases : Carbonic anhydrases are crucial in maintaining acid-base balance and facilitating CO2 transport in tissues. Inhibition of these enzymes can lead to therapeutic effects in conditions like glaucoma and certain cancers .

- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties by mimicking para-aminobenzoic acid (PABA), thereby inhibiting folate synthesis in bacteria .

Antitumor Activity

Recent studies have highlighted the compound's potential in oncology:

- In vitro Studies : The compound was tested against various cancer cell lines. It demonstrated selective cytotoxicity towards Hep3B (hepatocellular carcinoma) cells while exhibiting lower toxicity against normal cell lines such as L929 .

- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to the active sites of tumor-associated carbonic anhydrase isoforms (hCA IX and hCA XII), suggesting a mechanism for its antitumor activity .

Antimicrobial Activity

The compound's antimicrobial efficacy was evaluated in several studies:

- Inhibition of Bacterial Growth : It displayed significant inhibitory effects against multiple bacterial strains, particularly those resistant to conventional antibiotics. This suggests its potential role as a β-lactamase inhibitor .

- Clinical Relevance : The compound has been proposed for use in treating infections caused by resistant strains, providing a valuable alternative in antibiotic therapy .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.